2-Acetamido-7H-purin-6-yl diphenylcarbamate
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Overview
Description
2-Acetamido-7H-purin-6-yl diphenylcarbamate is a chemical compound with the molecular formula C20H16N6O3 It is known for its unique structure, which combines a purine base with an acetamido group and a diphenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate typically involves the reaction of a purine derivative with an acetamido group and a diphenylcarbamate. The specific synthetic route can vary, but a common method involves the following steps:
Starting Materials: Purine derivative, acetamido group precursor, and diphenylcarbamate precursor.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under controlled temperature and pH conditions.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are often employed to activate the carboxyl group for coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors and automated systems are used to handle the starting materials and reagents.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-7H-purin-6-yl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetamido or diphenylcarbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-Acetamido-7H-purin-6-yl diphenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-7H-purin-6-yl diphenylcarbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-7H-purin-6-yl methylcarbamate
- 2-Acetamido-7H-purin-6-yl ethylcarbamate
- 2-Acetamido-7H-purin-6-yl phenylcarbamate
Uniqueness
2-Acetamido-7H-purin-6-yl diphenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKXGPPEBHDNGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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